N1-isobutyl-N2-((3-((4-methoxy-3-methylphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide
Description
N1-isobutyl-N2-((3-((4-methoxy-3-methylphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide is a synthetic oxalamide derivative characterized by a 1,3-oxazinan-2-ylmethyl core linked to a sulfonyl-substituted aromatic ring and an isobutyl group. The compound’s structure includes:
- Oxalamide backbone: Provides hydrogen-bonding capacity and conformational rigidity.
- 1,3-Oxazinan-2-ylmethyl group: A six-membered heterocyclic ring containing oxygen and nitrogen, contributing to solubility and steric effects.
- Isobutyl chain: A branched alkyl group that may improve lipophilicity and membrane permeability compared to linear alkyl analogs.
While direct synthesis data for this compound is unavailable in the provided evidence, analogous oxalamides (e.g., compounds in and ) are synthesized via oxalyl chloride-mediated coupling of amines and sulfonamide intermediates .
Properties
IUPAC Name |
N-[[3-(4-methoxy-3-methylphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N'-(2-methylpropyl)oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N3O6S/c1-13(2)11-20-18(23)19(24)21-12-17-22(8-5-9-28-17)29(25,26)15-6-7-16(27-4)14(3)10-15/h6-7,10,13,17H,5,8-9,11-12H2,1-4H3,(H,20,23)(H,21,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDYSKQDMLUMEBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N2CCCOC2CNC(=O)C(=O)NCC(C)C)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N1-isobutyl-N2-((3-((4-methoxy-3-methylphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide is a synthetic organic compound classified within the oxalamide family. Its unique structural features suggest potential biological activities, particularly in pharmacological applications. This article delves into its synthesis, biological mechanisms, and relevant research findings.
Synthesis
The compound is synthesized through a multi-step process involving the reaction of oxalyl chloride with isobutylamine to create an intermediate, followed by the coupling with 3-tosyloxazolidin-2-ylmethylamine. Controlled conditions and purification techniques, such as recrystallization and chromatography, are essential for obtaining high-purity product.
The biological activity of this compound is hypothesized to involve:
- Hydrogen Bonding : The oxalamide core can form hydrogen bonds with biological macromolecules, enhancing binding affinity.
- Enzymatic Inhibition : The compound may inhibit specific enzymes or disrupt cellular processes by interacting with active or allosteric sites on target proteins.
Anticancer Properties
Recent studies have evaluated the cytotoxic effects of similar oxalamide derivatives against various cancer cell lines. For instance, compounds exhibiting structural similarities demonstrated significant antiproliferative activity against human ovarian carcinoma (A2780) and breast cancer (MCF-7) cells. The most effective compounds in these studies had IC50 values ranging from 4.47 to 52.8 μM, indicating potent anticancer properties .
In vitro Studies
In vitro assays have shown that oxalamide derivatives can induce cell cycle arrest at the G2/M phase in cancer cells. This mechanism is crucial for preventing tumor growth and proliferation. Molecular docking studies further support these findings by illustrating potential interactions between the compounds and tubulin, which is vital for cell division .
Case Studies
Several case studies highlight the biological activity of related compounds:
- Oxazinonaphthalene Analogues : A study synthesized a series of oxazinonaphthalene derivatives that inhibited tubulin polymerization and showed cytotoxicity against resistant cancer cell lines .
- Sulfonamide Derivatives : Another study focused on sulfonamide compounds similar to this compound, demonstrating antibacterial properties against various strains of bacteria .
Data Summary
| Compound | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| Compound 4d | A2780 | 4.47 | Tubulin inhibition |
| Compound 5g | MCF-7 | 52.8 | Cell cycle arrest |
| N1-isobutyl-N2... | Various | TBD | Enzymatic inhibition |
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparison of Oxalamide Derivatives
Notes:
- Substituent Effects: N-Alkyl Groups: Isobutyl (target) vs. Sulfonyl Aromatic Rings: Electron-donating groups (e.g., 4-methoxy-3-methyl in target) vs. electron-withdrawing groups (e.g., 4-fluoro-2-methyl in ) modulate electronic density, affecting binding affinity .
Physicochemical Properties
- Molecular Weight : Ranges from 347.4 () to 953.0 (). The target compound likely falls between 470–500, balancing size and bioavailability.
- Solubility : Sulfonyl and oxazinan groups may improve aqueous solubility relative to purely aromatic analogs.
Research Findings and Limitations
- Spectral Data : IR and NMR spectra of analogs (e.g., ) confirm functional groups (e.g., C=O at ~1679–1730 cm⁻¹, methoxy at δ3.8 ppm in ¹H-NMR) .
- Gaps in Data: No biological activity or exact physicochemical data (e.g., melting point, solubility) are available for the target compound, limiting comparative analysis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
